An In-Depth Technical Guide to 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole: Synthesis, Characterization, and Potential Applications
An In-Depth Technical Guide to 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole: Synthesis, Characterization, and Potential Applications
Abstract
Introduction: The Significance of the Oxazole Scaffold
The oxazole ring is a five-membered heteroaromatic system containing one nitrogen and one oxygen atom. This scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active natural products and synthetic pharmaceuticals.[1] The oxazole moiety can participate in hydrogen bonding and π-π stacking, facilitating interactions with various enzymes and receptors within biological systems.[1] Consequently, oxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties.[2][3]
The subject of this guide, 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole, is a novel compound featuring a polysubstituted phenyl ring attached to the 5-position of the oxazole core. The presence of multiple halogen atoms (bromine, chlorine, and fluorine) on the phenyl ring is of particular interest. Halogens can significantly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which in turn can enhance bioavailability and binding affinity to target proteins.[3] Specifically, the bromo and chloro substituents offer reactive handles for further chemical modifications through cross-coupling reactions, enabling the synthesis of diverse derivatives for structure-activity relationship (SAR) studies.[4][5][6] This guide aims to provide a foundational understanding of this promising, yet unexplored, chemical entity.
Predicted Physicochemical Properties
While experimental data is unavailable, the physicochemical properties of 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole can be estimated using computational models. These predictions are valuable for anticipating the compound's behavior in various experimental settings.
| Property | Predicted Value |
| Molecular Formula | C₉H₃BrClFNO |
| Molecular Weight | 291.5 g/mol |
| LogP (estimated) | 3.5 - 4.5 |
| Topological Polar Surface Area (TPSA) | 29.54 Ų |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 1 |
Note: These values are estimations and should be confirmed experimentally.
Proposed Synthesis: A Van Leusen Approach
A reliable and versatile method for the synthesis of 5-substituted oxazoles is the Van Leusen oxazole synthesis.[1] This approach involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. For the synthesis of 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole, the proposed starting materials are 2-bromo-3-chloro-6-fluorobenzaldehyde and TosMIC.
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed synthetic route via the Van Leusen oxazole synthesis.
Step-by-Step Experimental Protocol (Proposed):
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Reaction Setup: To a stirred solution of 2-bromo-3-chloro-6-fluorobenzaldehyde (1.0 eq) in methanol, add tosylmethyl isocyanide (TosMIC) (1.1 eq) and potassium carbonate (K₂CO₃) (2.0 eq).
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Reaction Execution: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: Upon completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.
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Extraction: To the residue, add water and extract with ethyl acetate (3 x 50 mL).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Proposed Spectroscopic Characterization
The successful synthesis of 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole would be confirmed by a combination of spectroscopic techniques. The expected data is as follows:
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¹H NMR: The spectrum is expected to show signals for the oxazole ring protons and the aromatic protons of the phenyl ring. The oxazole protons at C2 and C4 should appear as singlets in the region of δ 7.0-8.5 ppm. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom.
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¹³C NMR: The spectrum will show distinct signals for each of the nine carbon atoms. The carbons of the oxazole ring are expected in the range of δ 120-160 ppm. The halogenated carbons of the phenyl ring will have their chemical shifts influenced by the electronegativity of the attached halogens.
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¹⁹F NMR: A singlet is expected for the single fluorine atom on the phenyl ring.
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (291.5 g/mol ), along with characteristic isotopic patterns for the presence of one bromine and one chlorine atom.
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Infrared (IR) Spectroscopy: Characteristic absorption bands for the C=N and C-O stretching of the oxazole ring are expected around 1600-1650 cm⁻¹ and 1050-1150 cm⁻¹, respectively. C-H stretching of the aromatic ring will be observed around 3000-3100 cm⁻¹.
Predicted Chemical Reactivity and Potential for Further Functionalization
The presence of bromo and chloro substituents on the phenyl ring provides opportunities for further chemical modifications, which is highly advantageous in drug discovery for generating analogues.
Diagram of Potential Functionalization Reactions:
Caption: Potential Suzuki and Stille cross-coupling reactions.
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Suzuki-Miyaura Coupling: The bromine atom at the 2-position of the phenyl ring is expected to be more reactive than the chlorine atom at the 3-position in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[6] This would allow for the selective introduction of various aryl or heteroaryl groups at this position by reacting the parent compound with a suitable boronic acid.[5]
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Stille Coupling: Similarly, Stille coupling with organostannanes can be employed for the formation of new carbon-carbon bonds at the position of the bromine atom.
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Buchwald-Hartwig Amination: The bromo and chloro substituents can also undergo palladium-catalyzed amination reactions, allowing for the introduction of nitrogen-containing functional groups.
The oxazole ring itself can undergo certain reactions, although it is generally quite stable. For instance, lithiation at the C2 position followed by quenching with an electrophile is a known method for functionalizing the oxazole ring.[7]
Potential Biological Significance and Applications
Given the prevalence of fluorinated and halogenated oxazole derivatives in pharmacologically active compounds, 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole represents a scaffold with significant potential in drug discovery.
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Anticancer Activity: Many substituted oxazoles have been investigated as anticancer agents.[1] For instance, certain benzoxazole derivatives have shown promise as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenic cancer therapy.[4]
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Anti-inflammatory and Antiviral Properties: The incorporation of fluorine into heterocyclic systems has been shown to enhance their anti-inflammatory and antiviral activities.[2][3] Therefore, this compound could be a candidate for screening in assays related to these therapeutic areas.
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Enzyme Inhibition: The specific substitution pattern on the phenyl ring could lead to selective inhibition of certain enzymes, making it a valuable tool for chemical biology research and a starting point for the development of targeted therapies.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole does not exist, general precautions for handling halogenated aromatic compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[8][9][10]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential dust or vapors.[11]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[12] Wash hands thoroughly after handling.[9]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[11]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[10]
Conclusion
5-(2-bromo-3-chloro-6-fluorophenyl)oxazole is a novel, unexplored molecule with a chemical structure that suggests significant potential for applications in medicinal chemistry and materials science. This guide has provided a theoretical framework for its synthesis, characterization, and potential reactivity based on established chemical principles and data from analogous compounds. The proposed synthetic route via the Van Leusen reaction offers a straightforward method for its preparation. The presence of multiple halogen atoms provides a versatile platform for further chemical modifications, enabling the creation of a library of derivatives for biological screening. Future experimental work is necessary to validate the predictions made in this guide and to fully elucidate the chemical and biological properties of this promising compound.
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